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An In-depth Technical Guide: The Effect of Cedazuridine on the Pharmacokinetics of

Nucleoside Analogs

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the impact of cedazuridine on the

pharmacokinetics of nucleoside analogs. Cedazuridine, a potent cytidine deaminase (CDA)

inhibitor, represents a significant advancement in the oral delivery of certain chemotherapeutic

agents that are otherwise limited by extensive first-pass metabolism.

Introduction: Overcoming the Challenge of Oral
Nucleoside Analog Therapy
Nucleoside analogs, such as decitabine and azacitidine, are cornerstone therapies for

myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2] Their

therapeutic efficacy is derived from their ability to incorporate into DNA and RNA, leading to

DNA hypomethylation and subsequent re-expression of tumor suppressor genes.[3] However,

the clinical utility of these agents in an oral formulation has historically been hampered by their

rapid degradation by the enzyme cytidine deaminase (CDA), which is highly expressed in the

gastrointestinal tract and liver.[3] This enzymatic breakdown leads to low and variable oral

bioavailability, necessitating parenteral administration which can be burdensome for patients

requiring long-term treatment.[3][4]
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Cedazuridine was developed to address this limitation. It is a novel, potent, and orally

bioavailable inhibitor of CDA.[3][4] By co-administering cedazuridine with a nucleoside analog,

the enzymatic degradation of the analog is blocked, leading to increased systemic exposure

and bioavailability, thereby enabling effective oral administration.[4][5] The fixed-dose

combination of decitabine and cedazuridine (Inqovi®) has been approved for the treatment of

MDS and CMML, demonstrating pharmacokinetic equivalence to intravenous (IV) decitabine.[4]

[6]

Mechanism of Action of Cedazuridine
Cedazuridine is a synthetic nucleoside analog derived from tetrahydrouridine (THU).[7][8] Its

primary mechanism of action is the potent and specific inhibition of cytidine deaminase (CDA).

[3][9] CDA is responsible for the deamination of cytidine and its analogs, converting them into

inactive uridine derivatives.[3] When nucleoside analogs like decitabine are taken orally, they

are subject to extensive first-pass metabolism by CDA in the gut and liver, which severely limits

the amount of active drug reaching systemic circulation.[3][4]

By inhibiting CDA, cedazuridine effectively shields the co-administered nucleoside analog

from degradation.[5] This inhibition allows for a greater fraction of the orally administered dose

to be absorbed intact, leading to significantly higher systemic exposure (AUC) and peak

plasma concentrations (Cmax) of the nucleoside analog.[5] This mechanism allows an oral

regimen to replicate the pharmacokinetic profile of an intravenous infusion.[6][10]

Cedazuridine itself is not a substrate for cytochrome P450 (CYP) enzymes and does not

significantly induce or inhibit major CYP isoforms, minimizing the potential for certain drug-drug

interactions.[5][7]
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Caption: Mechanism of Cedazuridine Action.

Pharmacokinetic Data: Cedazuridine with
Nucleoside Analogs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1668773?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668773?utm_src=pdf-body
https://www.benchchem.com/product/b1668773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The co-administration of cedazuridine has been shown to profoundly alter the

pharmacokinetic profile of orally administered nucleoside analogs, most notably decitabine.

Decitabine
Clinical studies have demonstrated that the oral fixed-dose combination of 35 mg decitabine

and 100 mg cedazuridine can achieve systemic exposures comparable to a standard 20

mg/m² intravenous infusion of decitabine over five days.[4][6]

Parameter
Oral Decitabine (35
mg) + Cedazuridine
(100 mg)

IV Decitabine (20
mg/m²)

Reference

5-Day Cumulative

AUC

~99% of IV decitabine

AUC
- [4][5]

Day 1 AUC GMR

(Oral vs. IV)
60% - [5]

Day 5 AUC GMR

(Oral vs. IV)
106% - [5]

Median Tmax

(Decitabine)
~1 hour Not Applicable [5]

Median Tmax

(Cedazuridine)
~3 hours Not Applicable [5]

AUC: Area Under the Curve; GMR: Geometric Mean Ratio; Tmax: Time to Maximum

Concentration.

In a phase 2 crossover study, the ratio of the geometric least-squares mean 5-day AUC for oral

administration versus IV was 97.6% for the fixed-dose combination tablet.[11][12]
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Dose Cohort (Oral
Decitabine + 100 mg
Cedazuridine)

5-Day AUC Ratio (Oral vs.
IV Decitabine)

Reference

30 mg Decitabine 81% [6]

40 mg Decitabine 128% [6]

These data led to the selection of the 35 mg decitabine dose in the fixed combination to best

emulate the exposure of the standard IV regimen.[6][10]

Azacitidine
Preclinical studies have explored the combination of cedazuridine with oral azacitidine. In

murine and monkey models, the addition of cedazuridine to oral azacitidine resulted in

pharmacokinetic profiles similar to parenteral (subcutaneous or intraperitoneal) administration

of azacitidine.[2][13][14]

In cynomolgus monkeys, oral azacitidine (6.25 mg/kg) alone resulted in a mean AUC of 18.9 ±

10.1 ng∙h/mL, compared to 369 ± 42 ng∙h/mL when administered subcutaneously.[14] The

addition of cedazuridine to oral azacitidine is being investigated to bridge this gap and achieve

exposures equivalent to parenteral administration.[15] A Phase 1 clinical trial (NCT04256317)

is currently evaluating the oral combination of azacitidine and cedazuridine (ASTX030) in

patients with MDS and AML.[15][16]

Experimental Protocols
The development of the decitabine/cedazuridine combination involved several key clinical

trials with specific methodologies.

Phase 1 Dose-Escalation Study (ASTX727-01)
Objective: To determine the recommended Phase 2 dose of an oral fixed-dose combination

of decitabine and cedazuridine that emulates the pharmacokinetics of standard IV

decitabine.[8][17]

Study Design: A multicenter, open-label, dose-escalation study in patients with MDS or

CMML.[17] Patients were assigned to cohorts with escalating oral doses of decitabine
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(starting at 20 mg) and cedazuridine (starting at 40 mg).[17]

Methodology: In Cycle 1, patients received a single oral dose of decitabine alone, followed

by a 1-hour IV infusion of decitabine (20 mg/m²), and then the oral combination for the

remaining days.[17] This design allowed for intra-patient comparison of PK profiles. From

Cycle 2 onwards, patients received the oral combination for 5 days of a 28-day cycle.[17]

Dose escalation was guided by pharmacokinetic data, with the goal of matching the mean

decitabine AUC of the IV dose.[17]

Pharmacokinetic Assessment: Serial plasma samples were collected at predefined time

points after oral and IV administration to determine decitabine and cedazuridine
concentrations. Pharmacokinetic parameters (AUC, Cmax, Tmax) were calculated using

non-compartmental analysis.

Pharmacodynamic Assessment: Global DNA methylation was assessed using Long

Interspersed Nuclear Element-1 (LINE-1) demethylation as a surrogate marker.[16]

Phase 2/3 Randomized Crossover Study (ASTX727-02 /
NCT02103478 & NCT03306264)

Objective: To compare the systemic decitabine exposure, pharmacodynamics, safety, and

efficacy of the oral combination versus IV decitabine.[11][18]

Study Design: A multicenter, randomized, open-label, 2-period crossover study.[11][18]

Patient Population: Adults with MDS (Intermediate-1, Intermediate-2, or High-risk by IPSS) or

CMML.[11][12]

Methodology: Patients were randomized 1:1 to one of two sequences. Sequence A: Oral

decitabine (35 mg)/cedazuridine (100 mg) daily for 5 days in Cycle 1, followed by IV

decitabine (20 mg/m²) daily for 5 days in Cycle 2. Sequence B: The reverse order of

administration.[18] After the two crossover cycles, all patients continued with the oral

combination therapy in subsequent 28-day cycles.[12][18]

Primary Endpoints: The primary pharmacokinetic endpoint was the equivalence of the 5-day

total decitabine AUC between the oral and IV routes.[18] Pharmacodynamic endpoints

included LINE-1 DNA demethylation.[11] Efficacy was assessed by overall response rate.[11]
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Caption: Randomized Crossover Clinical Trial Workflow.
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Conclusion
The co-administration of cedazuridine with orally delivered nucleoside analogs, particularly

decitabine, marks a pivotal development in the treatment of myeloid malignancies. By

effectively inhibiting cytidine deaminase, cedazuridine prevents the extensive first-pass

metabolism of these drugs, enabling an oral formulation to achieve pharmacokinetic and

pharmacodynamic profiles equivalent to established intravenous regimens.[6][8] This

innovation not only reduces the burden of treatment for patients but also ensures consistent

and reliable systemic drug exposure. The successful development and approval of the fixed-

dose combination of decitabine and cedazuridine serves as a powerful proof-of-concept for

this therapeutic strategy, with ongoing research poised to extend these benefits to other

nucleoside analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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